

# 5-Chlorobenzo[d]isothiazole CAS number and chemical data

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## Compound of Interest

Compound Name: 5-Chlorobenzo[D]isothiazole

Cat. No.: B15229051

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## 5-Chlorobenzo[d]isothiazole: A Technical Guide

CAS Number: 2786-51-8

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **5-Chlorobenzo[d]isothiazole**, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

## Chemical and Physical Data

Quantitative data for **5-Chlorobenzo[d]isothiazole** is summarized in the table below. Please note that while the melting point has been experimentally determined, the boiling point is a predicted value.

Property	Value	Source
CAS Number	2786-51-8	CymitQuimica[1]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClNS	CymitQuimica[1]
Molecular Weight	169.63 g/mol	CymitQuimica[1]
Melting Point	106 °C	Guidechem[2]
Boiling Point	267.8±13.0 °C	Guidechem[2]
Physical Form	Solid	CymitQuimica[1]
Solubility	Data not available	

## Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of **5-Chlorobenzo[d]isothiazole** is not readily available in the public domain. However, based on general methods for the synthesis of benzothiazole derivatives, a plausible route can be proposed. The following protocol is adapted from a general method for the synthesis of 2-acylbenzothiazoles and would require optimization for this specific compound.[3]

### Proposed Synthesis of **5-Chlorobenzo[d]isothiazole**

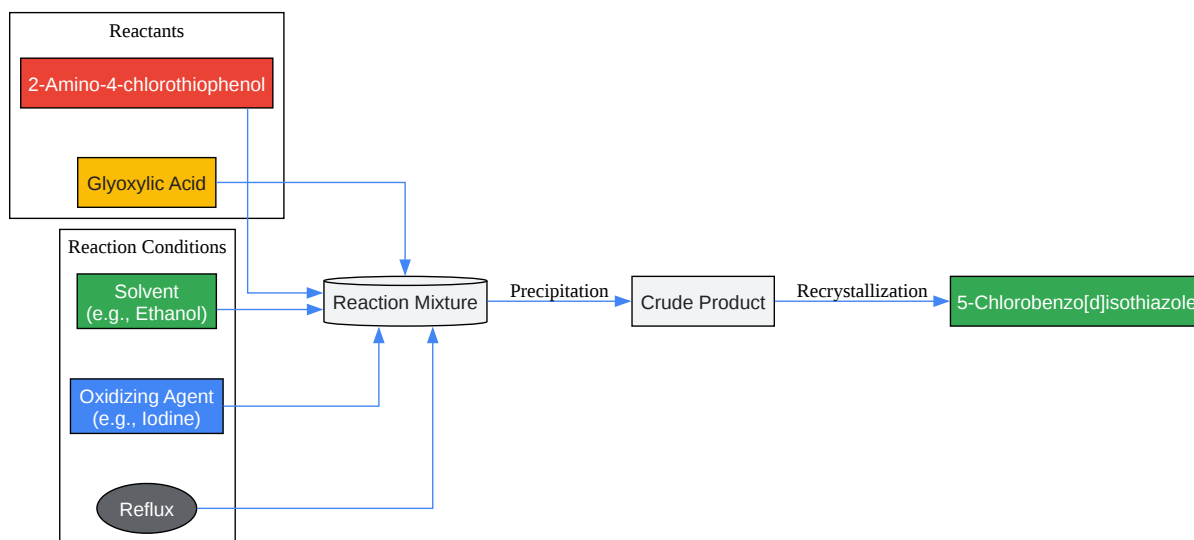
This proposed synthesis involves the reaction of a substituted aminothiophenol with a suitable cyclizing agent.

Materials:

- 2-Amino-4-chlorothiophenol
- Glyoxylic acid
- Oxidizing agent (e.g., iodine, hydrogen peroxide)
- Solvent (e.g., ethanol, dimethyl sulfoxide)

Procedure:

- Dissolve 2-amino-4-chlorothiophenol in the chosen solvent in a reaction flask.
- Add an equimolar amount of glyoxylic acid to the solution.
- Slowly add the oxidizing agent to the reaction mixture while stirring.
- Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into cold water to precipitate the crude product.
- Collect the solid by filtration, wash with water, and dry.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure **5-Chlorobenzo[d]isothiazole**.



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A proposed workflow for the synthesis of **5-Chlorobenzo[d]isothiazole**.

## Spectroscopic Data

Detailed experimental spectra for **5-Chlorobenzo[d]isothiazole** are not widely available in public databases. However, spectral data can be obtained from commercial suppliers such as ChemicalBook, which lists the availability of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data.<sup>[4]</sup>

Expected Spectroscopic Characteristics:

- $^1\text{H}$  NMR: Signals corresponding to the aromatic protons on the benzo ring are expected. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the chlorine atom and the isothiazole ring.
- $^{13}\text{C}$  NMR: Resonances for the carbon atoms of the fused ring system are anticipated. The carbon atom attached to the chlorine will show a characteristic chemical shift.
- FT-IR: Characteristic absorption bands for C-H stretching of the aromatic ring (around  $3100\text{--}3000\text{ cm}^{-1}$ ), C=C and C=N stretching vibrations within the heterocyclic and benzene rings (in the  $1600\text{--}1400\text{ cm}^{-1}$  region), and a C-Cl stretching vibration are expected.[5]
- Mass Spectrometry: The mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  corresponding to the molecular weight (169.63) and an isotopic peak ( $\text{M}+2$ ) at approximately one-third the intensity of the molecular ion peak, which is characteristic of a monochlorinated compound.

## Biological Activity

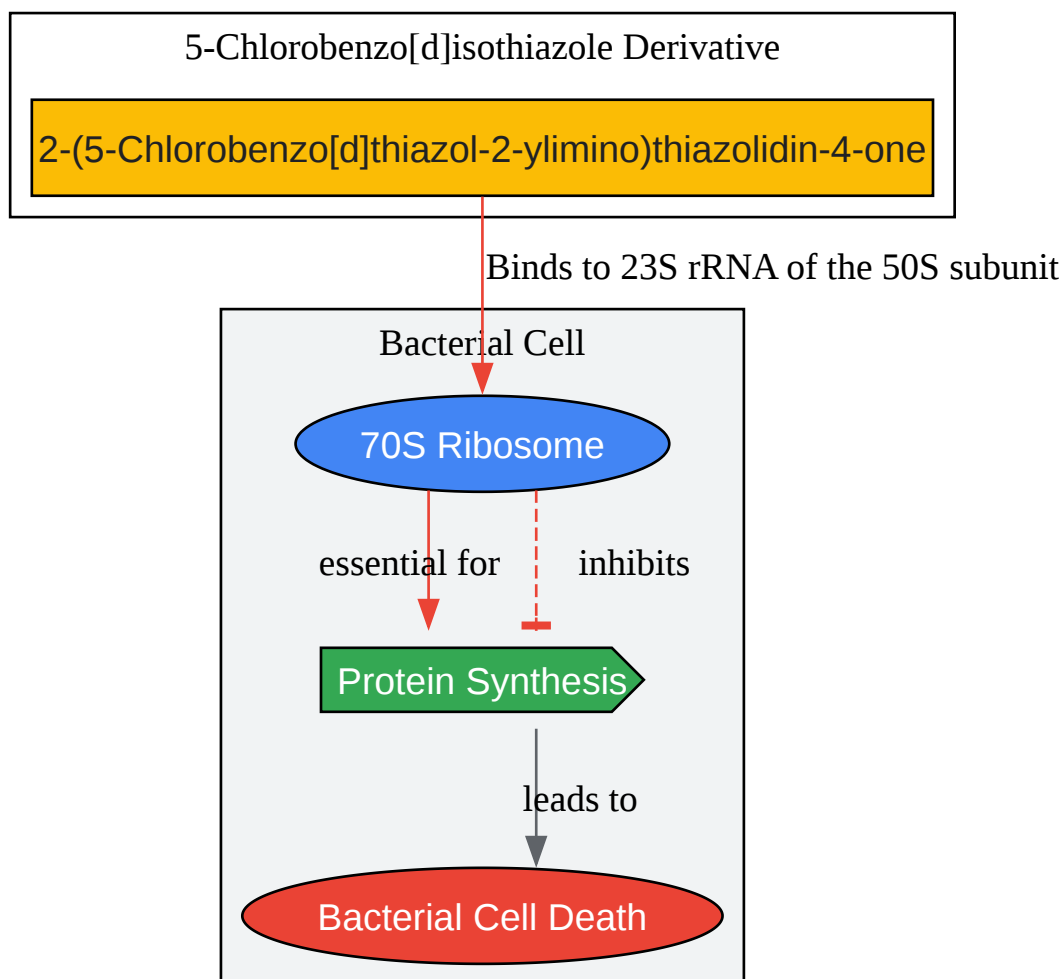
Specific studies on the biological activity and mechanism of action of **5-Chlorobenzo[d]isothiazole** are limited. However, the broader classes of isothiazole and

benzothiazole derivatives are known to exhibit a wide range of pharmacological properties.

General Activities of Isothiazole and Benzothiazole Derivatives:

- Antimicrobial and Antifungal Activity: Many derivatives of isothiazole and benzothiazole have demonstrated potent activity against various strains of bacteria and fungi.[6][7][8] The proposed mechanism for some thiazole derivatives involves the inhibition of bacterial protein synthesis.[6]
- Cytotoxic and Anticancer Activity: Certain benzothiazole derivatives have shown significant cytotoxicity against various cancer cell lines, including breast cancer.[9][10] The mechanism of action for some of these compounds is thought to involve the inhibition of estrogen receptors or the induction of apoptosis.[10]
- Anti-inflammatory Activity: Some isothiazole derivatives have exhibited anti-inflammatory properties in preclinical studies.[2]

A study on derivatives of 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one has shown antimicrobial activity, suggesting that the 5-chloro-benzothiazole moiety contributes to the biological effect.[6] The proposed mechanism for thiazole-containing antimicrobials is the inhibition of protein synthesis by binding to the 23S rRNA.[6]



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- To cite this document: BenchChem. [5-Chlorobenzo[d]isothiazole CAS number and chemical data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15229051#5-chlorobenzo-d-isothiazole-cas-number-and-chemical-data]

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